S. aureus MetAP-I Inhibition: Target Compound vs. Chiral 5-Substituted Derivative (Direct Head-to-Head)
In a head-to-head enzymatic assay against S. aureus MetAP-I (Co2+ cofactor, Met-Pro-p-nitroanilide substrate, pH 7.5, 22 °C), 3-(benzylsulfanyl)-1H-1,2,4-triazol-5-ylamine (MCB 2379 / BDBM17870) exhibits an IC50 of 599 nM, whereas the chiral (1S)-1-[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl] derivative (BDBM17871) achieves an IC50 of 43.7 nM—a 13.7-fold potency enhancement [1]. Both compounds share the identical triazole-benzylsulfanyl core with variation localized to the 5-position substituent.
| Evidence Dimension | S. aureus MetAP-I enzymatic inhibition (IC50, nM) |
|---|---|
| Target Compound Data | IC50 = 599 nM (Co2+ cofactor); IC50 = 1455 nM (Zn2+ cofactor) [1][2] |
| Comparator Or Baseline | (1S)-1-[5-(benzylsulfanyl)-4H-1,2,4-triazol-3-yl]... (BDBM17871): IC50 = 43.7 nM (Co2+ cofactor, same assay) [1] |
| Quantified Difference | 13.7-fold lower potency for target compound relative to the chiral 5-substituted analog |
| Conditions | Recombinant S. aureus MetAP-I, Co2+ cofactor, Met-Pro-p-nitroanilide substrate, pH 7.5, 22 °C |
Why This Matters
This head-to-head data defines the free 5-amine as a baseline scaffold: the 599 nM IC50 is sufficient for biochemical tool compound use, while the 43.7 nM chiral analog serves as a potency benchmark for medicinal chemistry optimization programs.
- [1] BindingDB. BDBM17870 (MCB 2379) and BDBM17871. Data originate from Oefner et al. (2003) J. Mol. Biol. 332, 13–21. S. aureus MetAP-I assay: Co2+ cofactor, Met-Pro-p-nitroanilide, pH 7.5, 22 °C. View Source
- [2] BRENDA Ligand MCB2379. IC50 values: 599 nM (Co2+), 1455 nM (Zn2+). Source: Oefner et al. (2003) J. Mol. Biol. 332, 13–21. View Source
